肌酸

描述

Synthesis Analysis

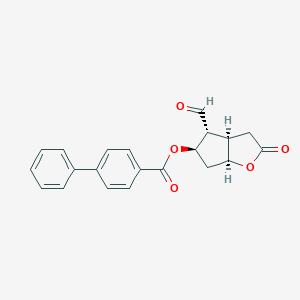

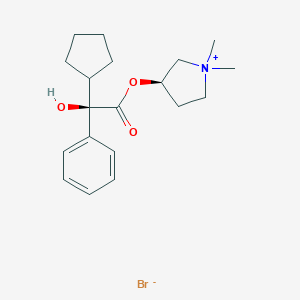

Crenatine's synthesis is a noteworthy aspect of its study, demonstrating the compound's complex nature and the intricate methods required for its creation. A notable synthesis approach begins with ethyl 1-benzylindole-2-carboxylate, leading through a series of reactions that include cyclization and aluminum chloride-catalyzed debenzylation, culminating in the formation of crenatine and its isomers (Murakami et al., 1991).

Molecular Structure Analysis

The molecular structure of crenatine has been elucidated through X-ray diffraction, revealing a β-carboline nucleus that is planar. The detailed structure of crenatine carbonate has provided significant insights into the spatial arrangement of its atoms and the types of bonding present, showcasing a two-center hydrogen bond involving the indole N-H group and a carbonate group, without displaying hydrogen bonding between β-carboline groups (Holt et al., 1990).

Chemical Reactions and Properties

While specific details on the chemical reactions involving crenatine are limited, its synthesis and structural studies suggest a compound that participates in unique chemical interactions. The synthetic methodologies employed indicate crenatine's reactivity, particularly in cyclization reactions and its interaction with catalysts like aluminum chloride.

Physical Properties Analysis

The physical properties of crenatine, such as its crystalline structure and the conditions under which it forms, are integral to understanding its behavior in various environments. The crystal and molecular structure analysis provides insights into its stability, form, and the potential for forming hydrogen bonds, which can influence its physical behavior and solubility (Holt et al., 1990).

Chemical Properties Analysis

Crenatine's chemical properties are reflected in its antimicrobial activity, showcasing the compound's biological interactions. It has been found to exhibit antibacterial properties, particularly against Gram-positive bacteria, hinting at its potential for further research and applications in the biomedical field (Ajayeoba et al., 1995).

科学研究应用

1. 肌酸在线粒体功能障碍中的作用

肌酸一水合物 (CrM) 补充剂可作为一种治疗工具,用于管理与线粒体功能障碍相关的慢性疾病和创伤性疾病。它提高了高能磷酸盐的可用性,并表现出抗氧化、神经保护、抗乳酸和钙稳态效应,这些效应对于线粒体在缺血和损伤等应激条件下的存活和健康至关重要 (Marshall 等,2022 年)。

2. 肌酸在神经退行性和肌肉疾病中的作用

肌酸补充剂在治疗各种神经退行性疾病(例如亨廷顿舞蹈症、帕金森病、杜氏肌肉营养不良症)和其他神经肌肉疾病中显示出潜力。它可以防止 ATP 耗尽、刺激蛋白质合成、减少蛋白质降解并稳定生物膜 (Persky 和 Brazeau,2001 年)。

3. 肌酸和认知功能

补充肌酸可以改善健康个体的短期记忆力和智力/推理能力。这表明对衰老和压力个体有潜在的好处,尽管对其他认知领域的影響尚不确定 (Avgerinos 等,2018 年)。

4. 肌酸在癌症免疫治疗中的作用

肌酸作为一种代谢调节剂,通过为 CD8 T 细胞抗肿瘤反应提供能量来保护生物能。它增强了临床前小鼠肿瘤模型中的抗肿瘤 T 细胞免疫,并与癌症免疫治疗方式(如 PD-1/PD-L1 阻断疗法)协同作用 (Li 和 Yang,2021 年)。

5. 肌酸在心血管健康中的作用

虽然肌酸主要以其促动力学益处而闻名,但它也可能是改善血管健康的一种潜在治疗策略,尤其是在患有心血管疾病风险的人群中。其机制包括对炎症和氧化应激的影响 (Clarke 等,2020 年)。

属性

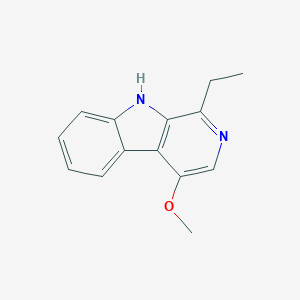

IUPAC Name |

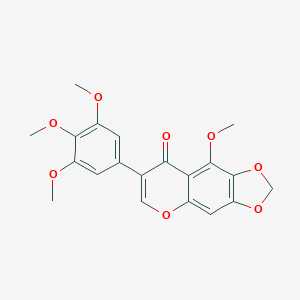

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWRUTVIAQDHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181150 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

CAS RN |

26585-14-8 | |

| Record name | 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

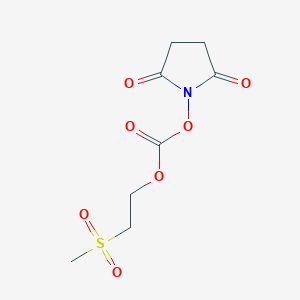

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)